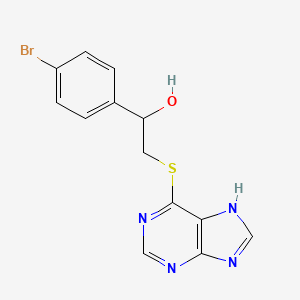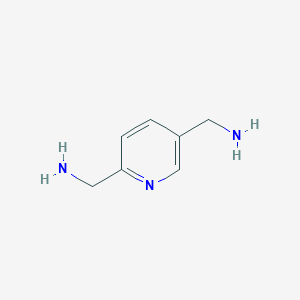![molecular formula C14H14N4 B14136921 N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities The structure of this compound consists of a benzimidazole core with an aminobenzyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method is the reaction of o-phenylenediamine with 3-nitrobenzaldehyde to form the intermediate 3-nitrobenzylidene-o-phenylenediamine, which is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce imines to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or diaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for electrophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids are common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzimidazole compounds .
Aplicaciones Científicas De Investigación
N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, diabetes, and neurological disorders.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. Additionally, the compound can interact with DNA or RNA, affecting gene expression and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole family, known for its broad-spectrum biological activities.
2-Aminobenzimidazole: A derivative with an amino group at the 2-position, exhibiting similar biological properties.
N-(2-Aminobenzyl)-1H-benzo[d]imidazol-2-amine: A closely related compound with an aminobenzyl group at the 2-position.
Uniqueness
N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine is unique due to the specific positioning of the aminobenzyl group, which can influence its binding affinity and selectivity towards molecular targets. This structural feature may enhance its biological activity and make it a more potent candidate for drug development compared to other benzimidazole derivatives .
Propiedades
Fórmula molecular |
C14H14N4 |
|---|---|
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
N-[(3-aminophenyl)methyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H14N4/c15-11-5-3-4-10(8-11)9-16-14-17-12-6-1-2-7-13(12)18-14/h1-8H,9,15H2,(H2,16,17,18) |
Clave InChI |
URUHFYPYRDZYBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)NCC3=CC(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)





![2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14136876.png)
![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)


![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)



